
Iopamidol-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iopamidol-d8 is a deuterium-labeled derivative of Iopamidol, a nonionic, iodinated contrast agent widely used in diagnostic imaging. The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling. The compound is known for its stability and ability to provide clear imaging results, making it a valuable tool in medical diagnostics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol-d8 involves the incorporation of deuterium atoms into the Iopamidol moleculeOne common method involves the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment allows for the efficient production of this compound, meeting the high demand in the medical and research fields .
化学反応の分析
Types of Reactions
Iopamidol-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of iodinated derivatives, while reduction can result in deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Iopamidol-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures, particularly in X-ray and MRI scans.
Industry: Applied in the development of new imaging agents and the improvement of existing diagnostic techniques
作用機序
The mechanism of action of Iopamidol-d8 involves its ability to absorb X-rays, thereby enhancing the contrast of images obtained during diagnostic procedures. The deuterium atoms in this compound provide stability and reduce the rate of metabolic breakdown, allowing for prolonged imaging sessions. The compound targets specific tissues and organs, providing detailed images that aid in the diagnosis of various medical conditions .
類似化合物との比較
Similar Compounds
Iopamidol: The non-deuterated form of Iopamidol-d8, widely used in diagnostic imaging.
Iohexol: Another nonionic, iodinated contrast agent with similar applications.
Iodixanol: A nonionic, dimeric contrast agent known for its low osmolality and high safety profile
Uniqueness of this compound
This compound stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantitation and prolonged imaging are required .
特性
分子式 |
C17H22I3N3O8 |
|---|---|
分子量 |
785.1 g/mol |
IUPAC名 |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChIキー |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
異性体SMILES |
[2H]C([2H])(C(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@H](C)O)I)C(=O)NC(C([2H])([2H])O)C([2H])([2H])O)I)O |
正規SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


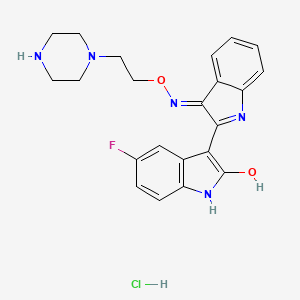
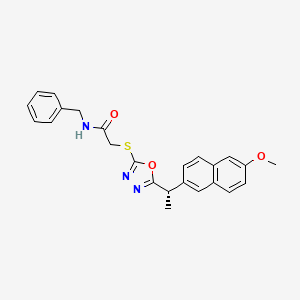

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

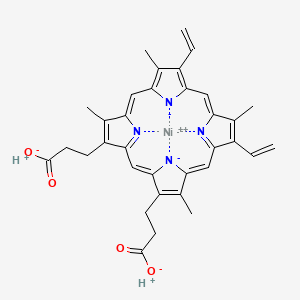
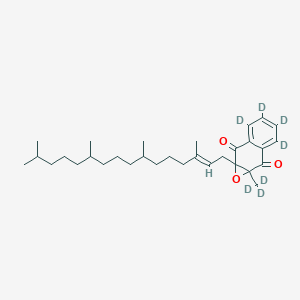
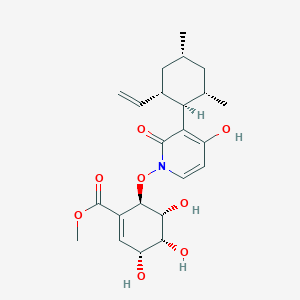
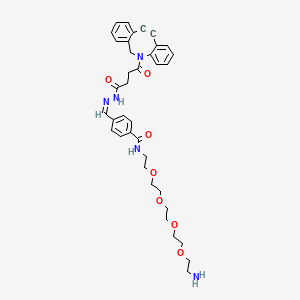
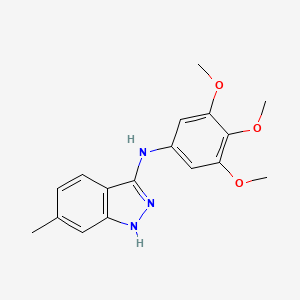
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
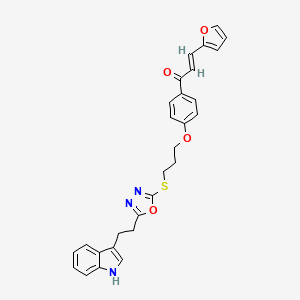

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
